[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride
Description
[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride is a pyrazole-derived compound characterized by a pyrazole ring substituted with a 3-hydroxypropyl group at the 4-position and an acetic acid moiety at the 1-position, forming a hydrochloride salt. Its molecular formula is C₈H₁₃ClN₂O₃ (derived from the non-hydrochloride form, C₈H₁₂N₂O₃, with HCl addition), yielding a molecular weight of 220.65 g/mol . The compound’s CAS number is 1172859-19-6 (non-hydrochloride form) or 1909336-11-3 (hydrochloride form, though conflicting data exists in ) . It is typically synthesized for applications in medicinal chemistry and crystallography studies, given its hydrogen-bonding capabilities and ionic interactions due to the hydrochloride group .
Properties
IUPAC Name |
2-[4-(3-hydroxypropyl)pyrazol-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.ClH/c11-3-1-2-7-4-9-10(5-7)6-8(12)13;/h4-5,11H,1-3,6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFVMUFGWMRCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)CCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine with a 1,3-diketone, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production. Advanced techniques like flow chemistry and microwave-assisted synthesis can also be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of pyrazole derivatives with different functional groups .
Scientific Research Applications
[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of [4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride and related pyrazole derivatives:
Key Comparisons:
Structural Diversity: The target compound’s hydroxypropyl-acetic acid substituents contrast with fluorinated (e.g., 5-fluoro-benzoxazole) or bulky cyclohexyl groups in analogs. These differences influence solubility, crystallinity, and intermolecular interactions . The hydrochloride salt enhances ionic character, improving water solubility compared to neutral analogs like 3-cyclohexylindeno-pyrazol-hydrazone .
Hydrogen Bonding and Crystallography :
- The hydroxypropyl group facilitates hydrogen bonding, as evidenced by graph-set analysis in crystallography studies . This contrasts with fluorinated analogs, where C–F···H interactions are weaker .
- Tools like SHELXL and ORTEP-3 are frequently used to resolve hydrogen-bonding networks in such compounds .
Synthesis and Stability :
- The discontinuation of 3-fluoro-N-[(1H-pyrazol-5-yl)methyl]pyridin-2-amine highlights challenges in stabilizing fluorinated pyrazole derivatives, whereas the target compound’s hydrochloride form offers better stability .
Toxicological Data: Limited toxicity data exist for many analogs, including the target compound and 3-cyclohexylindeno-pyrazol-hydrazone, necessitating caution in handling .
Biological Activity
[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, interactions with various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring substituted with a hydroxypropyl group and an acetic acid moiety. Its molecular formula is and it has a molecular weight of approximately 220.75 g/mol.
Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives are known to inhibit enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity : These compounds may interact with specific receptors, influencing cellular signaling pathways.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to [4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
| Study | Findings |
|---|---|
| Soliman et al. (1987) | Identified pyrazole derivatives as effective COX inhibitors, suggesting potential for treating inflammation-related disorders. |
| Feid-Allah et al. (1981) | Reported hypoglycemic activity linked to pyrazole compounds, indicating broader therapeutic potentials beyond inflammation. |
Antiviral Activity
Recent molecular docking studies suggest that similar pyrazole compounds can interact effectively with viral RNA polymerases, inhibiting viral replication.
- Case Study : A study demonstrated that a related compound exhibited significant anti-influenza activity with an EC50 value of 11.38 µM against H1N1 strains, indicating potential applications in antiviral therapies .
Structure-Activity Relationship (SAR)
The biological activity of [4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride can be influenced by structural modifications:
- Hydroxypropyl Group : Enhances solubility and may improve interaction with biological targets.
- Acetic Acid Moiety : Contributes to the overall polarity and potential for receptor binding.
Research Findings
A comprehensive analysis of the literature reveals the following key findings regarding the biological activities of this compound:
- Anti-inflammatory Potential : Demonstrated through various assays that measure COX inhibition.
- Antiviral Properties : Effective against multiple strains of influenza virus.
- Cytotoxicity Studies : Initial findings suggest low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
